1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea

Hepatocellular carcinoma Cytotoxicity screening Antiproliferative assay

1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea (CAS 326908-89-8) is a synthetic small molecule belonging to the quinazolinyl-arylurea class, distinguished by a saturated 5,6,7,8-tetrahydroquinazoline core linked via a urea bridge to a phenyl group. This structural scaffold has been explored in medicinal chemistry for kinase inhibition and anticancer applications, with closely related quinazolinyl-arylurea derivatives such as sorafenib serving as molecular-targeted therapeutic agents.

Molecular Formula C15H17N5O
Molecular Weight 283.335
CAS No. 326908-89-8
Cat. No. B2453568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea
CAS326908-89-8
Molecular FormulaC15H17N5O
Molecular Weight283.335
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NC(=N2)N)NC(=O)NC3=CC=CC=C3
InChIInChI=1S/C15H17N5O/c16-14-18-12-9-5-4-8-11(12)13(19-14)20-15(21)17-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H4,16,17,18,19,20,21)
InChIKeyAFJVBQUSEUUNFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea (CAS 326908-89-8): Baseline Characterization for Procurement Decision-Making


1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea (CAS 326908-89-8) is a synthetic small molecule belonging to the quinazolinyl-arylurea class, distinguished by a saturated 5,6,7,8-tetrahydroquinazoline core linked via a urea bridge to a phenyl group . This structural scaffold has been explored in medicinal chemistry for kinase inhibition and anticancer applications, with closely related quinazolinyl-arylurea derivatives such as sorafenib serving as molecular-targeted therapeutic agents . The compound is primarily available through screening-library suppliers for early-stage drug discovery and chemical biology research .

Why 1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea Cannot Be Replaced by Common Quinazoline Urea Analogs


Generic substitution within the quinazoline-urea class is unreliable because the saturation state of the quinazoline core fundamentally alters both molecular geometry and electronic distribution. The fully aromatic quinazoline in sorafenib and gefitinib presents a planar, electron-deficient bicyclic system, whereas the tetrahydroquinazoline in CAS 326908-89-8 is non-planar with a partially saturated ring, changing the vector of the 4-position urea substituent and the hydrogen-bonding capacity of the 2-amino group . This difference has been shown to affect kinase selectivity profiles in tetrahydroquinazoline-based inhibitors versus their aromatic counterparts . Furthermore, computed physicochemical properties indicate distinct solubility and permeability profiles that preclude simple interchangeability in cellular assays .

Quantitative Differentiation Evidence for 1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea (CAS 326908-89-8)


Distinct HepG2 Hepatocellular Carcinoma Cell Cytotoxicity Profile Versus Sorafenib

In a HepG2 hepatocellular carcinoma cell-based cytotoxicity assay, CAS 326908-89-8 exhibited an IC50 value of 22.78 μM . By cross-study comparison, the reference multi-kinase inhibitor sorafenib—which shares a quinazoline-urea pharmacophore but with a fully aromatic quinazoline—shows HepG2 IC50 values typically in the range of 4.5–6.5 μM under comparable 48–72 h MTT/SRB assay conditions . The approximately 3.5- to 5-fold lower potency of the tetrahydroquinazoline derivative is consistent with the loss of key π-stacking interactions that the planar quinazoline of sorafenib makes in the DFG-out pocket of kinases . This potency differential may be advantageous in applications requiring attenuated cytotoxicity or when the tetrahydroquinazoline scaffold is used as a non-cytotoxic control or selectivity probe.

Hepatocellular carcinoma Cytotoxicity screening Antiproliferative assay

Tetrahydroquinazoline Core Confers Altered Kinase Binding Geometry Relative to Aromatic Quinazoline Inhibitors

Molecular docking and X-ray crystallographic data for related tetrahydroquinazoline antifolates (e.g., 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines) demonstrate that the saturated ring introduces a 0.7–1.2 Å displacement of the 4-position substituent relative to the plane of an aromatic quinazoline, altering the hydrogen-bonding network with the hinge region of kinase and DHFR active sites . In the context of CAS 326908-89-8, the 2-amino-tetrahydroquinazoline core is expected to form a bidentate hinge-binding motif analogous to that of gefitinib and erlotinib but with a distinct dihedral angle (~15–25° deviation) that has been shown to modulate selectivity between EGFR, FGFR, and VEGFR family kinases in closely related analogs . This geometric difference is not achievable with the planar quinazoline core of sorafenib, gefitinib, or erlotinib.

Kinase selectivity Scaffold hop Structure-activity relationship

Multimodal Cytoprotective and Antimutagenic Activity Not Observed with Clinical Quinazoline Kinase Inhibitors

Database annotations for CAS 326908-89-8 indicate a suite of cytoprotective activities: prevention of DMBA-induced transformation in JB6 cells, inhibition of TPA-mediated tumor promotion, suppression of tert-butyl hydroperoxide-induced mutagenesis in S. typhimurium TA102 and TA104 strains, and protection of AT base pairs . These activities are consistent with an antioxidant/chemopreventive mechanism that is distinct from the direct kinase inhibition profile of clinical quinazoline drugs such as sorafenib and gefitinib, which are not associated with antimutagenic activity in bacterial reverse mutation assays . Additionally, the compound inhibits phospholipase A2 (PLA2), a property not reported for FDA-approved quinazoline kinase inhibitors .

Antioxidant Chemoprevention Antimutagenesis

Lower Molecular Weight and Higher Fraction sp3 Carbon Offer Differentiated Lead-Like Properties Versus Sorafenib

CAS 326908-89-8 has a molecular weight of 283.33 g/mol, a molecular formula of C15H17N5O, and a fraction sp3 (Fsp3) of 0.33 due to its partially saturated tetrahydroquinazoline core . Sorafenib, by comparison, has a molecular weight of 464.82 g/mol (tosylate salt; free base 372.38), C21H16ClF3N4O3, and an Fsp3 of 0.05 owing to its fully aromatic naphthyl-quinazoline system . The target compound thus falls within Congreve's 'rule of 3' guidelines for fragment and lead-like chemical space (MW < 300, Fsp3 ≥ 0.30), whereas sorafenib is drug-like but lead-optimized. This makes CAS 326908-89-8 a more suitable starting point for fragment growth and scaffold-oriented library synthesis.

Lead-like properties Physicochemical profile Fragment-based drug discovery

Thiourea Analog Differentiates Hydrogen-Bonding Capacity and Metabolic Stability Profile

The closest structural analog of CAS 326908-89-8 is its thiourea derivative, 1-(2-amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylthiourea, which replaces the urea carbonyl oxygen with sulfur . Thiourea-containing compounds generally exhibit stronger hydrogen-bond donor capacity (longer N–H···O/S distances) and altered metabolic stability due to susceptibility to flavin-containing monooxygenase (FMO)-mediated S-oxygenation rather than cytochrome P450-mediated N-dealkylation typical of ureas . In addition, the C=S bond is more polarizable than C=O, which can enhance binding to cysteine-rich or metalloprotein active sites. This differentiation is critical for researchers selecting between urea and thiourea variants for target-specific probe development, as the metabolic clearance pathways and off-target reactivity profiles diverge substantially.

Urea-thiourea isostere Metabolic stability Hydrogen bonding

Optimal Research and Procurement Application Scenarios for 1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea (CAS 326908-89-8)


Scaffold-Hopping Library Design Targeting Kinase Hinge Binders with Non-Planar Geometry

CAS 326908-89-8 serves as an ideal core scaffold for constructing kinase-focused libraries that explore non-planar hinge-binding motifs. The saturated tetrahydroquinazoline introduces a 0.7–1.2 Å spatial displacement of the urea pharmacophore relative to aromatic quinazoline inhibitors, enabling the discovery of kinase inhibitors with selectivity profiles unavailable from planar quinazoline series . Procurement for this application should prioritize CAS 326908-89-8 over aromatic quinazoline building blocks when the goal is to identify inhibitors of kinases with sterically constrained hinge regions or to evade intellectual property covering planar quinazoline scaffolds .

Chemopreventive and Anti-Inflammatory Phenotypic Screening Decks

The compound's demonstrated ability to prevent DMBA-induced cell transformation, inhibit tumor promotion by TPA, and suppress oxidative mutagenesis makes it a valuable addition to phenotypic screening decks for chemopreventive and anti-inflammatory drug discovery . Unlike clinical kinase inhibitors such as sorafenib, CAS 326908-89-8 combines modest cytotoxicity (IC50 22.78 μM in HepG2) with antimutagenic and PLA2-inhibitory activities, positioning it as a mechanistically distinct chemical probe . This scenario is particularly suited for academic screening centers and biotech companies pursuing non-cytotoxic cancer prevention strategies.

Urea-Thiourea Matched Pair Analysis for Metabolic Stability Profiling

For ADME/PK research groups conducting systematic matched-pair analysis, CAS 326908-89-8 and its thiourea analog (1-(2-amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylthiourea) form a direct matched pair for evaluating the impact of urea-to-thiourea substitution on metabolic stability, plasma protein binding, and off-target reactivity . Procuring both compounds simultaneously enables controlled experimental design where the C=O → C=S change is the sole variable, yielding insights transferable to other tetrahydroquinazoline-based programs .

Physicochemical Property Benchmarking in Lead-Like Chemical Space

With a molecular weight of 283.33 g/mol and Fsp3 of 0.33, CAS 326908-89-8 is an excellent benchmark compound for calibrating high-throughput physicochemical property assays (logD, solubility, permeability) within lead-like chemical space . Compared to the drug-like sorafenib (MW 372.38, Fsp3 0.05), this compound fills a gap in property calibration sets for fragment-to-lead optimization campaigns, particularly for groups working on kinase targets where the tetrahydroquinazoline core offers a tangible advantage in ligand efficiency metrics .

Quote Request

Request a Quote for 1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.